N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide
Description
N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide is a synthetic thiazolidinone derivative characterized by a planar thiazolidinone core fused with a 4-methylphenyl group at position 3 and a benzamide substituent at position 2. Its structure, confirmed via X-ray crystallography, reveals near coplanarity between the thiazolidinyl and phenyl rings (dihedral angle: 0.67°) . This compound exhibits potent antiproliferative activity against renal cell adenocarcinoma (769-P), inducing G1 cell cycle arrest and apoptosis in a dose-dependent manner . The benzamide moiety and 4-methylphenyl group are critical for its biological efficacy, as demonstrated in comparative cytotoxicity studies .
Properties
CAS No. |
53514-64-0 |
|---|---|
Molecular Formula |
C17H14N2O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C17H14N2O2S/c1-12-7-9-14(10-8-12)19-15(20)11-22-17(19)18-16(21)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
ZVNLBMBNQMWFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an appropriate catalyst to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with benzoyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reaction time, ensuring high selectivity and conversion rates. These systems allow for precise control over reaction parameters, leading to consistent and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives, including N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide, as anticancer agents. For instance:
- Mechanism of Action : These compounds often exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that thiazolidinone derivatives could inhibit multi-tyrosine kinases, which play crucial roles in cancer cell signaling pathways .
- Case Study : In a study involving renal cell adenocarcinoma, novel thiazolidinone derivatives were synthesized and evaluated for their cytotoxicity. The results indicated significant anti-proliferative effects, suggesting their potential as therapeutic agents against cancer .
Antimicrobial Activity
Thiazolidinones have also shown promising antimicrobial properties:
- Broad Spectrum : They exhibit activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance.
- Research Findings : Thiazolidinone derivatives have been reported to possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory and Analgesic Effects
The compound has been investigated for its anti-inflammatory properties:
- Inflammation Models : Studies indicate that thiazolidinone derivatives can reduce inflammatory markers in various animal models, suggesting their potential use in treating inflammatory diseases .
Antidiabetic Properties
Thiazolidinones are also being explored for their antidiabetic effects:
- Mechanism : They may enhance insulin sensitivity and regulate glucose metabolism. Research has shown that certain derivatives can lower blood glucose levels in diabetic models .
Mechanism of Action
The mechanism of action of N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Ring
Acetamide vs. Benzamide Derivatives :
Replacement of the benzamide group with acetamide (e.g., N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide) reduces apoptotic activity while retaining antiproliferative effects. The benzamide moiety enhances π-π stacking interactions with cellular targets, improving apoptosis induction .Sulfonamide Derivatives :
4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide shifts activity toward fungicidal and insecticidal applications, highlighting the role of sulfonamide groups in altering target specificity .
Functional Group Additions
Coumarin Hybrids :
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide incorporates a fused aromatic coumarin system, which may improve DNA intercalation or kinase inhibition compared to the parent compound .
Crystallographic and Spectral Insights
- Planarity and Stability: The coplanar thiazolidinone-phenyl structure in the target compound contrasts with nonplanar dihydrothiazol derivatives (e.g., (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide), where dihedral angles exceed 10°, reducing conjugation and stability .
- Spectroscopic Signatures: IR: C=O stretching at 1739–1747 cm⁻¹ and C=N at 1547–1608 cm⁻¹ are consistent across thiazolidinones . NMR: The –SCH₂ proton signal at 3.88–4.74 ppm (singlet) confirms thiazolidinone ring formation .
Biological Activity
N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 248.3 g/mol. The compound features a thiazolidinone core, which is known for its biological significance, particularly in the development of pharmaceuticals.
Antimicrobial Activity
Research has shown that thiazolidinone derivatives exhibit notable antimicrobial properties. A study evaluating various thiazolidinone compounds indicated that those with specific substitutions at the C-2 and N-3 positions demonstrated enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The compound this compound has been reported to exhibit similar activity profiles.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 10 |
Antiviral Activity
Thiazolidinones have also been explored for their antiviral potential. A comprehensive review highlighted that certain derivatives can inhibit viral replication through mechanisms involving reverse transcriptase inhibition . The specific compound has shown promising results in preliminary studies against viral strains, suggesting a need for further exploration.
Antidiabetic Properties
The thiazolidinone scaffold is well-known for its antidiabetic effects, particularly in the context of insulin sensitization. Compounds with this structure have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism . Although specific data on this compound's activity in this regard is limited, related compounds have demonstrated significant efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinones function as enzyme inhibitors, particularly against key enzymes involved in bacterial cell wall synthesis and viral replication.
- Receptor Modulation : Activation of PPARs leads to improved insulin sensitivity and glucose uptake in peripheral tissues.
- Oxidative Stress Reduction : Some studies suggest that thiazolidinones may help reduce oxidative stress markers in cells, contributing to their protective effects against various diseases .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of thiazolidinone derivatives:
- Antimicrobial Efficacy : A study involving a series of thiazolidinones demonstrated that modifications at the benzamide moiety significantly influenced antibacterial potency. The most active compounds had MIC values below 10 µg/mL against Staphylococcus aureus.
- Antidiabetic Activity : In vitro assays showed that certain thiazolidinone derivatives improved insulin sensitivity by up to 50% compared to control groups in adipocyte models .
Q & A
Q. What are the standard synthetic routes for N-(3-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide and its derivatives?
The compound is synthesized via condensation reactions between hydrazine derivatives and substituted aldehydes. A typical protocol involves refluxing a precursor (e.g., a hydrazide or thiazolidinone intermediate) with aldehydes (e.g., 4-methylbenzaldehyde) in solvents like ethanol or 1,4-dioxane. Purification is achieved via recrystallization or column chromatography. Key steps include:
Q. What spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Identifies carbonyl (C=O) and C=N stretches in the 1600–1750 cm⁻¹ range.
- H/C NMR : Confirms substituent integration and electronic environments (e.g., aromatic protons at δ 7.0–8.5 ppm).
- HR-MS : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
- HPLC : Assesses purity (retention times vary with substituents; e.g., 7.6–29.9 minutes reported) .
Q. What safety precautions are necessary during synthesis?
- Use fume hoods for handling volatile reagents (e.g., benzaldehyde derivatives).
- Avoid exposure to hazardous intermediates (e.g., hydrazines) and employ PPE.
- Monitor exothermic reactions during reflux .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing thiazolidinone derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts : Acidic/basic conditions (e.g., KCO) improve condensation efficiency.
- Temperature control : Prolonged reflux (≥8 hours) increases yields (e.g., 29–83% reported for similar derivatives).
- Substituent effects : Electron-withdrawing groups on aldehydes (e.g., 4-F, 4-Cl) improve cyclization .
Q. How do structural modifications influence biological activity?
Q. What methodologies are used to determine the crystal structure?
Q. How to address contradictions in biological activity data across studies?
Q. What in vitro assays evaluate anticancer potential?
Q. How does the 4-oxo-thiazolidin-2-ylidene scaffold enhance antifungal activity?
The scaffold disrupts fungal ergosterol biosynthesis and increases membrane permeability. Derivatives with trifluoromethyl or chloro-substituents show EC values comparable to commercial fungicides (e.g., 1–2 μg/mL against Alternaria solani) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
